Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate
Overview
Description
Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a tetrahydroquinoline core with a carboxylate ester group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-hydroxy-2-quinolones, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other quinolone compounds .
Biochemical Pathways
It is known that quinoline derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, affecting their function and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .
Cellular Effects
This compound influences various cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound affects gene expression by acting as a transcriptional regulator, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific biomolecules. It inhibits the activity of certain enzymes by occupying their active sites, preventing substrate binding. This inhibition can lead to changes in metabolic pathways and gene expression. The compound also activates certain receptors, triggering downstream signaling cascades that alter cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without adverse effects. At high doses, it can cause toxicity, leading to liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These include albumin and other plasma proteins that facilitate its movement through the bloodstream. The compound’s distribution is influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. It is directed to these compartments by specific targeting signals and post-translational modifications. Within these organelles, the compound exerts its effects on cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline.
Esterification: The carboxylate ester group is introduced through an esterification reaction. This involves reacting the quinoline derivative with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion. The mixture is heated to around 60-80°C for several hours.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.
Substitution: The ester group can be substituted with various nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or ammonia under mild conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amides or alternative esters.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate serves as a versatile intermediate. It is used in the synthesis of complex molecules, including natural product analogs and heterocyclic compounds.
Biology
The compound has been studied for its potential biological activities. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore the specific biological activities of this compound.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases.
Industry
In the agrochemical industry, derivatives of this compound are explored for their potential as pesticides or herbicides. The compound’s stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate: Lacks the 4,4-dimethyl substitution, which may affect its reactivity and biological activity.
Ethyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its solubility and reactivity.
4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: The free acid form, which may have different solubility and reactivity compared to the ester.
Uniqueness
Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl ester group enhances its solubility in organic solvents, making it a useful intermediate in various synthetic applications.
Properties
IUPAC Name |
methyl 4,4-dimethyl-2-oxo-1,3-dihydroquinoline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2)7-11(15)14-10-5-4-8(6-9(10)13)12(16)17-3/h4-6H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBGYIFPFFZPSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=C(C=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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